molecular formula C4H7BrO B13011939 3-Bromo-2-methyloxetane

3-Bromo-2-methyloxetane

Katalognummer: B13011939
Molekulargewicht: 151.00 g/mol
InChI-Schlüssel: WAHDZMLPLDMWAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-methyloxetane is an organic compound with the molecular formula C4H7BrO. It is a member of the oxetane family, characterized by a four-membered ring containing three carbon atoms and one oxygen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyloxetane typically involves the bromination of 2-methyloxetane. One common method includes the use of bromine (Br2) in the presence of a catalyst or under specific reaction conditions to achieve the desired bromination . The reaction is usually carried out at low temperatures to control the reactivity and ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2-methyloxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-methyloxetane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-2-methyloxetane involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the molecule is highly reactive, making it a suitable candidate for substitution reactions. The oxetane ring can undergo ring-opening reactions under specific conditions, leading to the formation of various derivatives. These reactions are facilitated by the presence of catalysts or specific reaction conditions that promote the desired transformations .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Bromo-2-methyloxetane is unique due to its specific substitution pattern and the presence of the oxetane ring. This combination of features imparts distinct chemical properties, making it valuable for various applications in organic synthesis and materials science .

Eigenschaften

Molekularformel

C4H7BrO

Molekulargewicht

151.00 g/mol

IUPAC-Name

3-bromo-2-methyloxetane

InChI

InChI=1S/C4H7BrO/c1-3-4(5)2-6-3/h3-4H,2H2,1H3

InChI-Schlüssel

WAHDZMLPLDMWAX-UHFFFAOYSA-N

Kanonische SMILES

CC1C(CO1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.